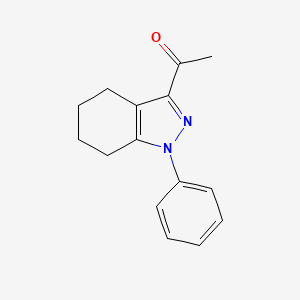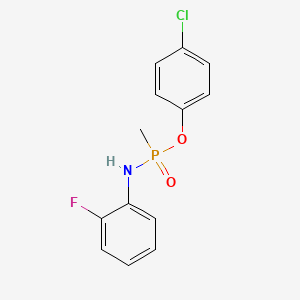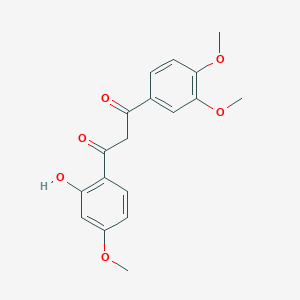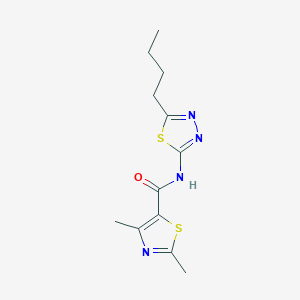![molecular formula C19H23N3O2S B5623980 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemically synthesized molecules designed for pharmacological evaluation. While the specific molecule you've asked about isn't directly referenced in the papers found, related compounds with similar structural motifs, such as piperazine derivatives, have been synthesized and evaluated for various pharmacological activities. These molecules are of interest due to their potential biological activities and are synthesized through multi-step chemical processes involving reactions like Claisen-Schmidt condensation, Mannich reactions, and others, depending on the structural requirements of the final compound.
Synthesis Analysis
The synthesis of related compounds typically involves several key steps starting from basic chemical precursors. For instance, derivatives of 1-methyl piperazine have been synthesized by reacting with different aromatic aldehydes or ketones, followed by cyclization and further functionalization to achieve the desired molecular structure. These methods highlight the versatility of chemical synthesis in generating complex molecules with potential therapeutic activities.
Molecular Structure Analysis
Molecular structure analysis of these compounds is primarily performed using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information on the molecular framework and functional groups present, confirming the successful synthesis of the target compounds. X-ray crystallography may also be employed to determine the precise three-dimensional arrangement of atoms within a compound, offering insights into its potential interaction mechanisms with biological targets.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflective of their functional groups. For instance, reactions involving the piperazine moiety can lead to the formation of new derivatives with altered biological activities. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structure, with specific functional groups being susceptible to nucleophilic attacks, oxidation, and other chemical transformations.
Physical Properties Analysis
The physical properties of these molecules, including solubility, melting point, and crystalline structure, are crucial for their pharmacological application. These properties can affect the compound's bioavailability, distribution, and overall efficacy. Characterization of physical properties is typically conducted using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of these compounds can be analyzed through various chemical assays and spectroscopic methods. The presence of specific functional groups dictates their reactivity patterns, which is essential for understanding their mechanism of action, metabolism, and potential toxicity.
References:
- Kumar et al. (2017). Design, synthesis, and pharmacological evaluation of some novel derivatives (J. Kumar et al., 2017).
- Ahmed et al. (2017). Synthesis, characterization, and anti-inflammatory activity (Aejaz Ahmed et al., 2017).
- Parveen et al. (2017). Synthesis, estrogen receptor binding affinity, and molecular docking (I. Parveen et al., 2017).
特性
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-20-17(13-25-14)11-21-6-8-22(9-7-21)19(23)16-10-15-4-2-3-5-18(15)24-12-16/h2-5,13,16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBAEVPJZWAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)

![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)
![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)

![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)
![N-benzyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5623966.png)